

Application Note: Quantification of Himbacine in Human Plasma by LC-MS/MS

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Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of himbacine in human plasma. The method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard (SIL-IS) for accurate quantification. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution. The method was developed to be suitable for pharmacokinetic studies and therapeutic drug monitoring of himbacine, a potent muscarinic M2 receptor antagonist.[1][2][3]

Introduction

Himbacine is a natural alkaloid that has garnered significant interest for its high affinity and selectivity as an antagonist for the M2 muscarinic acetylcholine receptor.[1] This property makes it a valuable pharmacological tool for studying the role of M2 receptors in various physiological and pathological processes. To facilitate preclinical and clinical research, a robust and reliable analytical method for the quantification of himbacine in biological matrices is essential.[4]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the quantification of small molecules in complex biological samples due to its high sensitivity, selectivity, and speed. This application note provides a detailed protocol



for the determination of himbacine in human plasma using LC-MS/MS, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

ExperimentalMaterials and Reagents

- Himbacine reference standard
- Himbacine-d3 (internal standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- · Ultrapure water
- Human plasma (K2-EDTA)

Sample Preparation

A simple and rapid protein precipitation method was employed for the extraction of himbacine from human plasma.

- To 50 μL of human plasma in a microcentrifuge tube, add 10 μL of internal standard working solution (Himbacine-d3, 100 ng/mL in 50% methanol).
- Add 150 μL of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer 100 μL of the supernatant to a clean autosampler vial.
- Inject 5 μL of the supernatant into the LC-MS/MS system.



Liquid Chromatography

Chromatographic separation was performed on a C18 column using a gradient elution program.

- Column: C18, 2.1 x 50 mm, 1.8 μm
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μL
- Gradient Program:
 - o 0.0-0.5 min: 10% B
 - o 0.5-2.5 min: 10-90% B
 - o 2.5-3.0 min: 90% B
 - o 3.0-3.1 min: 90-10% B
 - o 3.1-4.0 min: 10% B

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode was used for the detection of himbacine and its internal standard. The transitions were monitored in Multiple Reaction Monitoring (MRM) mode.

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Ion Spray Voltage: 5500 V



• Temperature: 500°C

• Curtain Gas: 35 psi

Collision Gas: 9 psi

MRM Transitions:

Himbacine: m/z 354.3 -> 157.2

Himbacine-d3: m/z 357.3 -> 160.2

(Note: The specific MRM transitions and collision energies should be optimized for the specific instrument used.)

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of himbacine in human plasma.

Method Validation

The method was validated for linearity, precision, accuracy, recovery, and matrix effect.

Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r^2) of >0.99.

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ (1 ng/mL), low QC (3 ng/mL), medium QC (300 ng/mL), and high QC (800 ng/mL). The precision (%CV) was ≤15% and the accuracy (%Bias) was within ±15%.

Recovery and Matrix Effect: The extraction recovery of himbacine was consistent across the QC levels. The use of a stable isotope-labeled internal standard effectively compensated for any matrix effects.

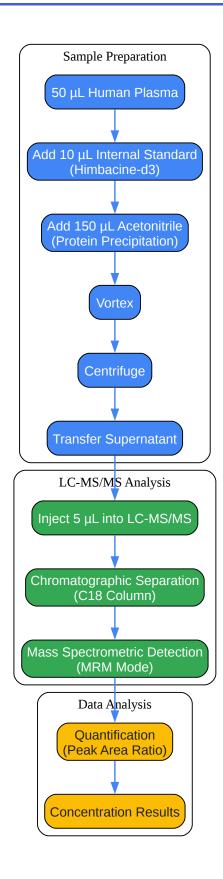
Quantitative Data Summary



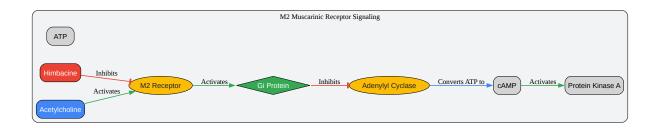
Parameter	Value
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r²)	>0.99
LLOQ	1 ng/mL
Intra-day Precision (%CV)	
LQC (3 ng/mL)	6.8
MQC (300 ng/mL)	4.5
HQC (800 ng/mL)	3.9
Intra-day Accuracy (%Bias)	
LQC (3 ng/mL)	-2.3
MQC (300 ng/mL)	1.7
HQC (800 ng/mL)	0.8
Inter-day Precision (%CV)	
LQC (3 ng/mL)	8.2
MQC (300 ng/mL)	5.9
HQC (800 ng/mL)	5.1
Inter-day Accuracy (%Bias)	
LQC (3 ng/mL)	-4.1
MQC (300 ng/mL)	2.5
HQC (800 ng/mL)	1.2

Experimental Workflow









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- To cite this document: BenchChem. [Application Note: Quantification of Himbacine in Human Plasma by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at:



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